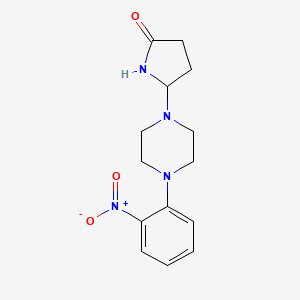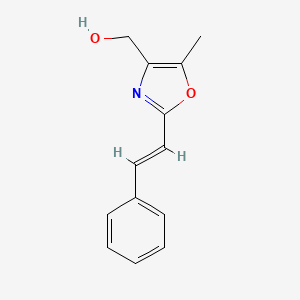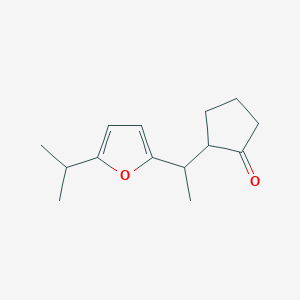![molecular formula C12H11N3OS B12898738 2-[(1H-Pyrrole-2-carbothioyl)amino]benzamide CAS No. 89812-77-1](/img/structure/B12898738.png)
2-[(1H-Pyrrole-2-carbothioyl)amino]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1H-Pyrrole-2-carbothioamido)benzamide is a heterocyclic compound that features both a pyrrole ring and a benzamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Pyrrole-2-carbothioamido)benzamide typically involves the reaction of 2-aminobenzamide with pyrrole-2-carboxylic acid or its derivatives. One common method includes the use of thionyl chloride (SOCl₂) to activate the carboxylic acid, followed by the addition of the amine to form the desired product .
Industrial Production Methods
While specific industrial production methods for 2-(1H-Pyrrole-2-carbothioamido)benzamide are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1H-Pyrrole-2-carbothioamido)benzamide can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized under specific conditions to form pyrrole-2-carboxylates.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: Electrophilic substitution reactions can occur on the pyrrole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Catalytic copper(II) and air or stoichiometric oxidants are commonly used.
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic reagents such as halogens and nitro compounds can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrrole derivatives and benzamide derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-(1H-Pyrrole-2-carbothioamido)benzamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(1H-Pyrrole-2-carbothioamido)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrole-2-carboxamide: Shares the pyrrole ring but lacks the benzamide moiety.
Indole derivatives: Similar in structure but contain an indole ring instead of a pyrrole ring.
Benzamide derivatives: Contain the benzamide moiety but lack the pyrrole ring.
Uniqueness
2-(1H-Pyrrole-2-carbothioamido)benzamide is unique due to its combination of the pyrrole ring and benzamide moiety, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This dual functionality makes it a versatile compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
89812-77-1 |
|---|---|
Molekularformel |
C12H11N3OS |
Molekulargewicht |
245.30 g/mol |
IUPAC-Name |
2-(1H-pyrrole-2-carbothioylamino)benzamide |
InChI |
InChI=1S/C12H11N3OS/c13-11(16)8-4-1-2-5-9(8)15-12(17)10-6-3-7-14-10/h1-7,14H,(H2,13,16)(H,15,17) |
InChI-Schlüssel |
WDIPSJQJCRQEKT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)N)NC(=S)C2=CC=CN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


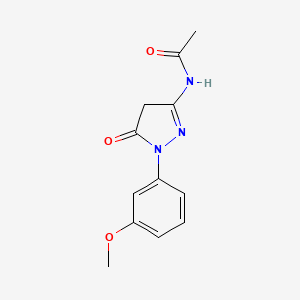
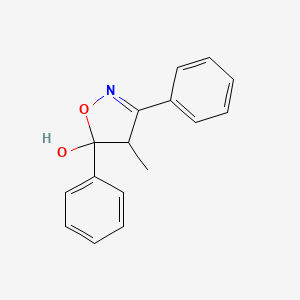
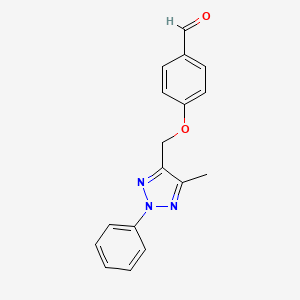
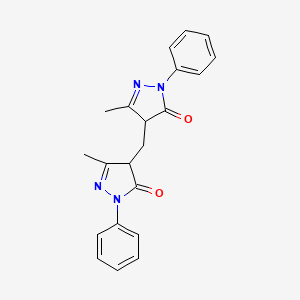

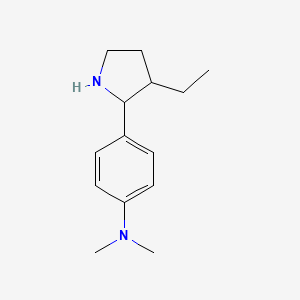
![4-{[(2S)-5-(Diethylamino)pentan-2-yl]amino}quinolin-7(1H)-one](/img/structure/B12898682.png)
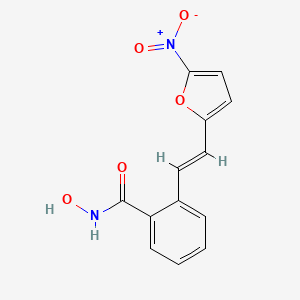
![3-[(Furan-2-yl)methyl]-2-(2-methoxyphenyl)-5-methyl-1,3-thiazolidin-4-one](/img/structure/B12898694.png)
![2,3-Dimethyl-5-phenyl-7H-pyrazolo[5,1-b][1,3]oxazin-7-one](/img/structure/B12898697.png)
